molecular formula C8H14N2O3 B11771651 Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate

Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate

Cat. No.: B11771651
M. Wt: 186.21 g/mol
InChI Key: RVGMKYFVYNCIAB-UHFFFAOYSA-N
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Description

Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate is a chemical compound with the molecular formula C8H14N2O3 It is a pyrazolidine derivative, characterized by its unique structure that includes an ethyl ester group, two methyl groups, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine derivatives, followed by cyclization and subsequent esterification. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification using techniques like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or amides.

Scientific Research Applications

Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-oxopyrrolidine-3-carboxylate: Another ester with a similar structure but different ring system.

    Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate: A derivative with a chloro-substituted pyridine ring.

Uniqueness

Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate is unique due to its specific substitution pattern and the presence of both methyl and ethyl ester groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate

InChI

InChI=1S/C8H14N2O3/c1-4-13-8(12)6-5-7(11)10(3)9(6)2/h6H,4-5H2,1-3H3

InChI Key

RVGMKYFVYNCIAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)N(N1C)C

Origin of Product

United States

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